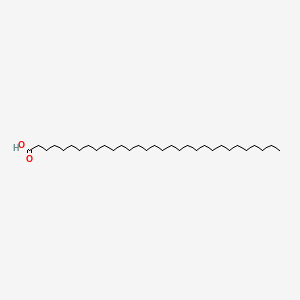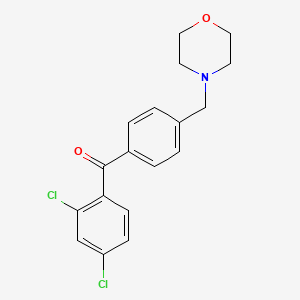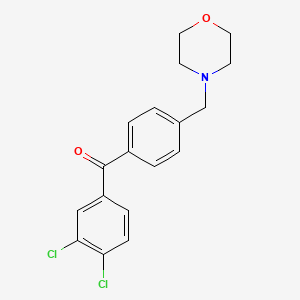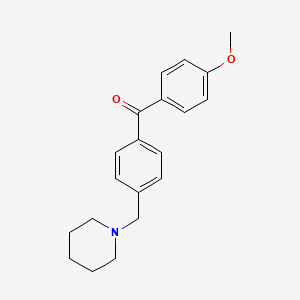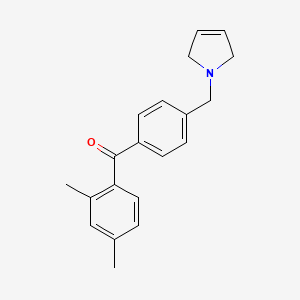
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone, also known as 4-Pyrrolidin-2-yl-2,4-dimethylphenylmethanone, is an important organic compound that has a wide range of applications in the field of scientific research. This compound is used in the synthesis of various drugs, as well as in the synthesis of other organic compounds. Additionally, 4-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone has been studied for its potential to act as an anti-inflammatory agent, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Summary of the Application
This compound is synthesized through the reaction of 4-aminobenzenesulfonamide with maleic anhydride, which forms (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This acid then reacts with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by a reaction with p-toluenesulfonic acid .
Results or Outcomes
The synthesized compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .
2. Monoclonal Antibody Production in Chinese Hamster Ovary Cell Culture
Summary of the Application
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide has been found to improve monoclonal antibody production in Chinese hamster ovary cells .
Methods of Application or Experimental Procedures
The compound was added to the culture of Chinese hamster ovary cells that were producing monoclonal antibodies .
Results or Outcomes
The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
3. Enhancement of Anti-Stress Response
Summary of the Application
The compound is used to enhance the body’s anti-stress response, especially oxidative stress, cold and heat stress-induced ascites, and nutritional stress caused by imbalances in digestion and absorption rates and decreased growth rates .
Methods of Application or Experimental Procedures
The compound is administered to animals to improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the animals .
Results or Outcomes
The compound effectively reduces the mortality rate caused by stress during transportation and reduces the incidence of PSE meat caused by slaughter stress .
4. Structure Determination of 4-Carboxyphenylmaleimide
Summary of the Application
The structure determination of 4-carboxyphenylmaleimide, which is part of a series of structure determinations on phenylmaleimide derivatives .
Methods of Application or Experimental Procedures
The structure of the compound was determined using X-ray crystallography and DFT studies .
Results or Outcomes
There is considerable interest in the development of N-substituted maleimides .
5. Enhancement of Anti-Stress Response
Summary of the Application
The compound is used to enhance the body’s anti-stress response, especially oxidative stress, cold and heat stress-induced ascites, and nutritional stress caused by imbalances in digestion and absorption rates and decreased growth rates .
Methods of Application or Experimental Procedures
The compound is administered to animals to improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the animals .
Results or Outcomes
The compound effectively reduces the mortality rate caused by stress during transportation and reduces the incidence of PSE meat caused by slaughter stress .
6. Structure Determination of 4-Carboxyphenylmaleimide
Summary of the Application
The structure determination of 4-carboxyphenylmaleimide, which is part of a series of structure determinations on phenylmaleimide derivatives .
Methods of Application or Experimental Procedures
The structure of the compound was determined using X-ray crystallography and DFT studies .
Results or Outcomes
There is considerable interest in the development of N-substituted maleimides .
Safety And Hazards
Propiedades
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-5-10-19(16(2)13-15)20(22)18-8-6-17(7-9-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYJEAKEKCTDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643032 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone | |
CAS RN |
898764-13-1 |
Source


|
| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)
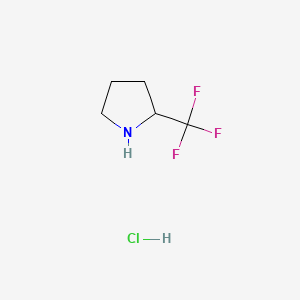


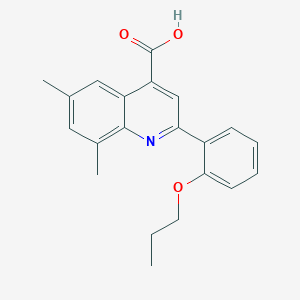
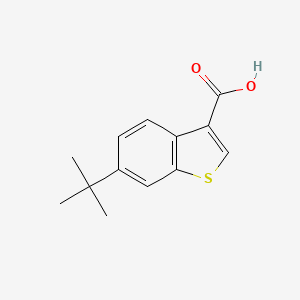
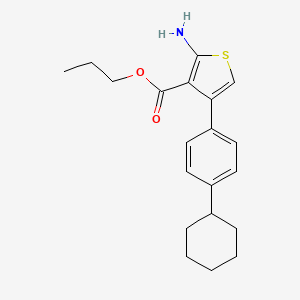
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1359452.png)
